3-Vinyloxetan-3-ol

描述

Significance of Oxetane (B1205548) Motifs in Advanced Molecular Design

The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged as a significant and increasingly utilized motif in modern molecular design, particularly within the field of medicinal chemistry. acs.orgnih.gov Despite the inherent ring strain, oxetanes exhibit a compelling combination of chemical and metabolic stability. acs.orgx-mol.net Their small size, polarity, and distinct three-dimensional structure make them attractive for incorporation into complex molecules. acs.orgnih.gov

In drug discovery, oxetane motifs are often employed as bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. They have been successfully used as surrogates for commonly found functional groups like gem-dimethyl and carbonyl groups. nih.govnih.govnih.gov This substitution can favorably modulate the physicochemical properties of a drug candidate. For instance, incorporating an oxetane can lead to improved aqueous solubility, metabolic stability, and lipophilicity, while also increasing the sp³ character of the molecule. acs.orgnih.govnih.gov The electronegative oxygen atom within the oxetane ring can also influence the basicity of nearby functional groups, a critical parameter for drug-receptor interactions and pharmacokinetic profiles. nih.gov The growing body of research highlights the strategic value of oxetanes in overcoming common challenges in drug development, establishing them as a key component in the medicinal chemist's toolbox. nih.govnih.gov

Overview of 3-Vinyloxetan-3-ol as a Versatile Chemical Building Block

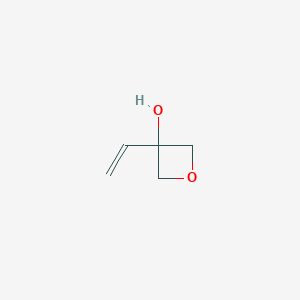

This compound is a bifunctional molecule that serves as a highly versatile building block in organic synthesis. bldpharm.com Its structure is characterized by a central four-membered oxetane ring substituted at the 3-position with both a hydroxyl (-OH) group and a vinyl (-CH=CH₂) group. This unique combination of a strained heterocyclic ring, a reactive alkene, and a tertiary alcohol provides multiple sites for chemical modification.

The compound's utility stems from the distinct reactivity of its functional groups. The vinyl group provides a handle for a wide array of transformations, including addition reactions, cross-coupling reactions, and polymerizations. thieme-connect.de The tertiary alcohol can be used in etherification or esterification reactions, or it can participate in rearrangement processes. The strained oxetane ring itself can be opened under specific conditions to yield more complex acyclic or different heterocyclic structures.

A common synthetic route to this compound involves the reaction of 3-oxetanone (B52913) with a vinyl Grignard reagent, such as vinylmagnesium bromide. nuph.edu.ua This method allows for the large-scale preparation of the building block, making it accessible for broader research and development. nuph.edu.ua The combination of its accessible synthesis and its trifunctional nature makes this compound a valuable starting material for generating diverse molecular scaffolds. nuph.edu.uaresearchgate.net

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1207175-07-2 | bldpharm.com |

| Molecular Formula | C₅H₈O₂ | bldpharm.com |

| Molecular Weight | 100.12 g/mol | bldpharm.com |

| SMILES | OC1(C=C)COC1 | bldpharm.com |

| Storage | Sealed in dry, 2-8°C | bldpharm.com |

Scope of Academic Research Focus on this compound Reactivity and Transformations

Academic research into the reactivity of this compound has primarily focused on leveraging its unique structural features to access more complex and synthetically valuable molecules. A significant area of investigation has been its participation in transition metal-catalyzed reactions, where both the vinyl group and the strained ring can be manipulated. epfl.chresearchgate.net

One of the most notable transformations is the dual palladium and acid-catalyzed arylative ring expansion of 3-vinyloxetan-3-ols. researchgate.netnih.gov In this process, this compound reacts with an aryl iodide in the presence of a palladium catalyst and an acid to yield 2,3,4-trisubstituted dihydrofurans. researchgate.net This reaction proceeds through a domino sequence that involves an initial Heck arylation of the vinyl group, followed by an acid-catalyzed transposition of the allylic alcohol and subsequent ring-opening of the oxetane by the internal hydroxyl group. epfl.chresearchgate.net This powerful transformation allows for the rapid construction of highly substituted dihydrofuran cores, which are important heterocycles in organic synthesis. epfl.chacs.org

The general conditions for this transformation involve heating the this compound substrate with an aryl iodide, a palladium catalyst like Pd(OAc)₂(PPh₃)₂, a silver salt such as silver trifluoroacetate (B77799) (AgTFA), and triflic acid (TfOH). researchgate.netresearchgate.net Research has demonstrated that by modifying the reaction conditions, various substituted dihydrofurans can be prepared in moderate to good yields. researchgate.net This reactivity underscores the potential of this compound as a precursor to diverse heterocyclic systems. researchgate.net

| Reactants | Catalysts/Reagents | Solvent/Temperature | Product Type | Reported Yield |

|---|---|---|---|---|

| This compound derivative, Aryl Iodide | Pd(OAc)₂(PPh₃)₂, AgTFA, TfOH | Step 1: MTBE, 80°C; Step 2: MeCN/H₂O, 80°C | 2,3,4-Trisubstituted Dihydrofuran | 52-56% |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-ethenyloxetan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-2-5(6)3-7-4-5/h2,6H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTNICKAXISCBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(COC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60703904 | |

| Record name | 3-Ethenyloxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207175-07-2 | |

| Record name | 3-Ethenyloxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethenyloxetan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Vinyloxetan 3 Ol

Chemo- and Regioselective Synthesis Strategies

Achieving chemo- and regioselectivity is paramount in the synthesis of 3-vinyloxetan-3-ol, ensuring that reactions proceed at the desired functional group and position without yielding unwanted byproducts.

A primary and highly effective method for synthesizing this compound is the nucleophilic addition of a vinyl Grignard reagent to 3-oxetanone (B52913). libretexts.org This reaction is a classic example of forming a tertiary alcohol from a ketone. libretexts.org The carbon atom of the vinylmagnesium bromide acts as a carbanion, attacking the electrophilic carbonyl carbon of 3-oxetanone. libretexts.orgyoutube.com This process opens the carbon-oxygen double bond, and subsequent aqueous workup protonates the resulting alkoxide to yield the final tertiary alcohol.

A large-scale synthesis has been reported where a solution of 3-oxetanone in tetrahydrofuran (B95107) (THF) is added dropwise to a pre-cooled solution of vinylmagnesium bromide in THF at –40 °C. nuph.edu.uanuph.edu.ua Maintaining this low temperature is crucial to control the reactivity of the highly nucleophilic Grignard reagent and prevent side reactions. The reaction proceeds with a high yield, reported at 83% after vacuum distillation, demonstrating its efficiency and scalability. nuph.edu.uanuph.edu.ua

| Parameter | Details | Reference |

|---|---|---|

| Starting Material | 3-Oxetanone | nuph.edu.ua, nuph.edu.ua |

| Reagent | Vinylmagnesium bromide solution in THF | nuph.edu.ua, nuph.edu.ua |

| Solvent | Tetrahydrofuran (THF) | nuph.edu.ua, nuph.edu.ua |

| Temperature | Maintained below –40 °C during addition | nuph.edu.ua, nuph.edu.ua |

| Reaction Time | 1 hour at –40 °C | nuph.edu.ua |

| Workup | Quenched with THF–H₂O mixture, followed by H₂O | nuph.edu.ua |

| Purification | Distillation in vacuo | nuph.edu.ua, nuph.edu.ua |

| Yield | 83% | nuph.edu.ua, nuph.edu.ua |

De novo synthesis, the construction of complex molecules from simpler, often acyclic precursors, provides alternative routes to the oxetane (B1205548) core. rsc.orgorganic-chemistry.orguni.lu One of the most fundamental methods for forming the oxetane ring is the intramolecular Williamson ether synthesis. ethz.ch This typically involves the base-mediated cyclization of a 3-halopropan-1-ol or a related 1,3-disubstituted propane (B168953) derivative. ethz.ch

More advanced strategies utilize novel precursors derived from renewable resources. For instance, an oxetane ring, specifically 3,5-anhydro-1,2-O-isopropylidene-α-D-xylofuranose, can be synthesized from D-xylose. rsc.org This multi-step process involves selective protection of hydroxyl groups, tosylation of the primary alcohol, and subsequent intramolecular cyclization to form the fused oxetane ring system. rsc.org Such methods highlight a shift towards using biorenewable feedstocks in the synthesis of valuable chemical intermediates. rsc.org Another modern approach involves the photoinduced C–H functionalization of native alcohol substrates to construct the oxetane ring, offering a new synthetic disconnection. acs.org

Grignard Reagent-Mediated Approaches Utilizing 3-Oxetanone

Catalytic Approaches in Oxetane Core Construction (General Context)

Catalysis offers efficient and atom-economical pathways to key synthetic intermediates. In the context of this compound synthesis, catalytic methods are crucial for preparing the 3-oxetanone precursor.

A significant advancement in the synthesis of 3-oxetanone is the development of a gold-catalyzed one-step process starting from readily available propargylic alcohols. organic-chemistry.orgnih.govuniversityofcalifornia.edu This method provides a practical and efficient alternative to traditional multi-step syntheses that often involve hazardous reagents like α-diazo ketones. nih.govuniversityofcalifornia.edu

The reaction proceeds via an intermolecular alkyne oxidation, where a gold catalyst facilitates the conversion of the C-C triple bond of a propargylic alcohol into a highly reactive α-oxo gold carbene intermediate. organic-chemistry.orgresearchgate.net This intermediate then undergoes an intramolecular O-H insertion to form the strained four-membered oxetane ring. researchgate.net The reaction is notable for its operational simplicity, as it can be performed in an 'open flask' without the strict exclusion of air or moisture. nih.gov Optimization studies have shown that a combination of a gold catalyst, such as (2-biphenyl)Cy₂PAuNTf₂ or IPrAuNTf₂, and an N-oxide oxidant effectively promotes the transformation. organic-chemistry.orguniversityofcalifornia.edu This methodology is significant as it makes the valuable 3-oxetanone precursor more accessible and affordable from inexpensive starting materials like propargyl alcohol. thieme-connect.com

Principles of Sustainable Synthesis Applied to this compound Production

The principles of sustainable or "green" chemistry are increasingly being applied to the synthesis of complex molecules like this compound. This involves designing processes that are safer, more efficient, and have a lower environmental impact.

Several aspects of the synthetic routes discussed contribute to a more sustainable production framework:

Use of Renewable Feedstocks : The de novo synthesis of oxetane cores from renewable sources like D-xylose represents a key strategy in sustainable chemistry. rsc.org Furthermore, some of the basic building blocks for oxetane synthesis, such as butyraldehyde (B50154) and formaldehyde, can be derived from biorenewable sources. google.com

Process Intensification : The use of technologies like flow microreactors for oxetane synthesis can lead to a more sustainable process. researchgate.netresearchgate.net Flow chemistry allows for better control over reaction parameters (temperature, time), enhanced safety with unstable intermediates, and potentially higher yields and selectivity compared to traditional batch processing. researchgate.net

Catalytic Efficiency : Employing catalytic methods, such as the gold-catalyzed synthesis of 3-oxetanone, is inherently more sustainable than using stoichiometric reagents. Catalysts increase reaction rates and are only required in small amounts, reducing waste generation. organic-chemistry.orgnih.gov

By integrating these principles, the synthesis of this compound and its precursors can be made more economically viable and environmentally responsible.

Transformative Reactivity of 3 Vinyloxetan 3 Ol: Ring Expansion Reactions

Palladium-Catalyzed Arylative Ring Expansion to Dihydrofurans

A significant advancement in the chemistry of 3-vinyloxetan-3-ol is its reaction with aryl iodides in the presence of a dual catalytic system, consisting of a palladium catalyst and a Brønsted acid, to produce 2,3,4-trisubstituted dihydrofurans. epfl.chnih.gov This transformation represents a novel and efficient method for synthesizing these valuable heterocyclic compounds. epfl.chresearchgate.net The reactivity of 3-vinyloxetan-3-ols under transition metal catalysis had been largely unexplored compared to analogous systems like 1-vinylcyclobutanols. epfl.chnih.gov The arylative ring expansion occurs under relatively mild conditions, showcasing the unique reactivity imparted by the oxetane (B1205548) ring. researchgate.net

The reaction is successfully carried out by first heating a solution of the this compound and an aryl iodide in a solvent like methyl tert-butyl ether (MTBE) with a palladium catalyst, such as Pd(OAc)2(PPh3)2, and a silver salt, like silver trifluoroacetate (B77799) (AgTFA). researchgate.netresearchgate.net Following the initial arylation, the solvent is switched to a mixture, for example, acetonitrile (B52724) and water, and an acid, such as triflic acid (TfOH), is introduced to facilitate the subsequent rearrangement and ring opening, ultimately yielding the dihydrofuran product. researchgate.netresearchgate.net

Mechanistic studies have revealed that the arylative ring expansion of this compound is not a single-step transformation but rather a sophisticated domino process. epfl.chnih.gov This sequence involves three key steps that seamlessly convert the starting material into the final dihydrofuran product. epfl.chresearchgate.net

The catalytic cycle is initiated by a palladium-catalyzed Heck arylation of the pendant vinyl group on the this compound molecule. epfl.chresearchgate.net This well-established reaction involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by migratory insertion of the vinyl group and subsequent β-hydride elimination to afford the arylated intermediate. researchgate.net

Following the Heck arylation, the reaction medium is modified by the addition of a Brønsted acid. researchgate.net This acid catalyzes the transposition of the newly formed allylic alcohol moiety. epfl.chresearchgate.net This step is crucial for positioning the hydroxyl group correctly for the subsequent ring-opening event.

The final step of the domino sequence is the intramolecular ring opening of the strained oxetane ring. epfl.chresearchgate.net The internal hydroxyl group, positioned correctly after the transposition, acts as a nucleophile, attacking the oxetane ring and leading to its opening and the concurrent formation of the more stable five-membered dihydrofuran ring. epfl.chresearchgate.net This step is driven by the release of ring strain from the four-membered oxetane. thieme-connect.de

The palladium-catalyzed arylative ring expansion of 3-vinyloxetan-3-ols has been shown to be applicable to a range of substrates, demonstrating its utility in synthesizing a variety of substituted dihydrofurans. researchgate.netresearchgate.net The reaction conditions can be slightly modified to accommodate different starting materials. researchgate.net For instance, in some cases, the ring expansion step requires a higher temperature to proceed efficiently. researchgate.net

Below is a table summarizing the scope of the arylative ring expansion of 3-vinyloxetan-3-ols with various aryl iodides.

Table 1: Arylative Ring Expansion of 3-Vinyloxetan-3-ols to Dihydrofurans researchgate.netresearchgate.net Reaction Conditions: this compound (0.1 mmol), ArI (1.5 equiv), Pd(OAc)2(PPh3)2 (5 mol%), AgTFA (1.2 equiv) in MTBE at 80°C; then solvent change to MeCN/H2O (50:1), TfOH (60 mol%) at 80°C.

| Entry | R1 | Aryl Iodide (ArI) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Ph | Phenyl iodide | 2-benzyl-4,5-diphenyl-2,5-dihydrofuran | 52 |

| 2 | Ph | 4-Iodotoluene | 2-benzyl-5-(p-tolyl)-4-phenyl-2,5-dihydrofuran | 55 |

| 3 | Ph | 4-Fluoroiodobenzene | 2-benzyl-5-(4-fluorophenyl)-4-phenyl-2,5-dihydrofuran | 48 |

| 4 | Ph | 1-Iodo-4-methoxybenzene | 2-benzyl-5-(4-methoxyphenyl)-4-phenyl-2,5-dihydrofuran | 51 |

The unique reactivity of 3-vinyloxetan-3-ols becomes more apparent when compared to related cyclic systems. epfl.chresearchgate.net While 1-vinylcyclobutanols have been extensively studied in transition-metal-catalyzed ring expansions, similar reactions with 3-vinyloxetan-3-ols were largely unexplored until recently. epfl.chnih.gov The dual palladium and acid catalysis system unlocks a distinct reaction pathway for these oxetane substrates. epfl.chresearchgate.net

Interestingly, a similar arylative ring expansion has been successfully applied to 3-vinylazetidin-3-ols, the nitrogen-containing analogues of 3-vinyloxetan-3-ols. epfl.chresearchgate.net This suggests a comparable reactivity pattern within these strained four-membered heterocyclic systems under the developed catalytic conditions. epfl.chresearchgate.net However, the reaction conditions for the azetidinol (B8437883) substrates are slightly different, indicating subtle electronic and structural influences of the heteroatom on the reaction pathway. researchgate.net

In contrast, the sulfur-containing analogue, 3-vinylthietan-3-ol, was found to be unreactive under the same conditions and failed to undergo the ring expansion reaction. researchgate.netresearchgate.net This highlights the specific role of the oxygen and nitrogen heteroatoms in facilitating this transformation. The semi-pinacol rearrangement, a common pathway for 1-vinylcyclobutanols, is completely bypassed in the case of 3-vinyloxetan-3-ols and 3-vinylazetidin-3-ols under these specific reaction conditions. researchgate.net

Acid-Catalyzed Transposition of the Allylic Alcohol Moiety

Substrate Scope and Generality in Dihydrofuran Formation

Exploration of Alternative Ring-Expansion Pathways and Derived Heterocyclic Structures

Beyond classical acid-catalyzed rearrangements, the reactivity of this compound serves as a foundation for innovative ring-expansion strategies, particularly through transition metal catalysis. These alternative pathways unlock access to a diverse range of heterocyclic structures that are otherwise difficult to synthesize. A notable advancement in this area is the development of a dual palladium and acid-catalyzed arylative ring-expansion reaction, which transforms 3-vinyloxetan-3-ols into highly substituted dihydrofurans. researchgate.netnih.govresearchgate.net

The reactivity of 3-vinyloxetan-3-ols under transition metal catalysis has been largely unexplored compared to analogous vinylcyclobutanols. nih.govresearchgate.netresearchgate.net However, recent research has demonstrated a unique and powerful transformation using a dual catalytic system. researchgate.netnih.gov This one-pot reaction proceeds through a sophisticated domino process, affording valuable 2,3,4-trisubstituted-2,5-dihydrofurans from the reaction of 3-vinyloxetan-3-ols with various aryl iodides. researchgate.netnih.govresearchgate.net

The mechanism of this arylative ring-expansion is a multi-step sequence: researchgate.netnih.gov

Heck Arylation: The process begins with a palladium-catalyzed Heck reaction, where the aryl group from an aryl iodide is added to the vinyl moiety of the this compound.

Allylic Alcohol Transposition: This is followed by an acid-catalyzed transposition of the newly formed allylic alcohol.

Ring Opening: The final step involves the ring opening of the oxetane by the internal hydroxyl group, which acts as a nucleophile, leading to the formation of the five-membered dihydrofuran ring.

This domino reaction is efficient and has been successfully applied to a range of substituted 3-vinyloxetan-3-ols. researchgate.net The conditions for this transformation have been specifically optimized. The initial Heck arylation is typically performed in a solvent like methyl tert-butyl ether (MTBE) with a palladium catalyst such as Pd(OAc)₂(PPh₃)₂ and a silver salt like silver trifluoroacetate (AgTFA). researchgate.netresearchgate.net Subsequently, the solvent is switched, and an acid like triflic acid (TfOH) is introduced to facilitate the rearrangement and ring-expansion steps, yielding the desired dihydrofuran products. researchgate.netresearchgate.net

The versatility of this method allows for the incorporation of various substituents onto the resulting dihydrofuran core, making it a significant tool for constructing complex heterocyclic molecules. researchgate.net

Table 1: Arylative Ring-Expansion of 3-Vinyloxetan-3-ols to 2,5-Dihydrofurans researchgate.net

| Entry | This compound Substrate (2) | Aryl Iodide (3) | Product (5) | Yield (%) |

|---|---|---|---|---|

| 1 | 3-(1-Phenylvinyl)oxetan-3-ol | Iodobenzene | 2-Phenyl-3-benzyl-4-phenyl-2,5-dihydrofuran | 52 |

| 2 | 3-(1-Phenylvinyl)oxetan-3-ol | 4-Iodotoluene | 2-Phenyl-3-benzyl-4-(p-tolyl)-2,5-dihydrofuran | 55 |

| 3 | 3-(1-Phenylvinyl)oxetan-3-ol | 1-Iodo-4-methoxybenzene | 2-Phenyl-3-benzyl-4-(4-methoxyphenyl)-2,5-dihydrofuran | 54 |

| 4 | 3-(1-(p-Tolyl)vinyl)oxetan-3-ol | Iodobenzene | 2-(p-Tolyl)-3-benzyl-4-phenyl-2,5-dihydrofuran | 51 |

| 5 | 3-(1-(4-Methoxyphenyl)vinyl)oxetan-3-ol | Iodobenzene | 2-(4-Methoxyphenyl)-3-benzyl-4-phenyl-2,5-dihydrofuran | 48 |

Mechanistic Investigations of 3 Vinyloxetan 3 Ol Transformations

Computational Chemistry and Theoretical Studies on Reaction Pathways

Computational chemistry has become an indispensable tool for exploring the intricate details of reaction mechanisms that are often difficult to access through experimental means alone. consensus.appnumberanalytics.com Theoretical studies allow for the mapping of potential energy surfaces, the characterization of transient structures, and the evaluation of competing reaction pathways, providing a quantitative and predictive understanding of reactivity. uni-goettingen.deuoa.gr

Recent research has focused on the unique reactivity of 3-vinyloxetan-3-ols under dual palladium and acid catalysis, which leads to an arylative ring-expansion reaction to form valuable 2,3,4-trisubstituted dihydrofurans. researchgate.netresearchgate.net Mechanistic studies suggest this transformation proceeds through a domino process initiated by the Heck arylation of the alkene, followed by an acid-catalyzed transposition of the allylic alcohol and subsequent ring opening of the oxetane (B1205548) by the internal hydroxyl group. researchgate.netresearchgate.net Computational methods are essential to validate and refine the steps in this proposed sequence.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules, transition states, and intermediates. scribd.commdpi.com By calculating the energy profiles of proposed reaction pathways, DFT can identify the most favorable route and the rate-determining steps. researchgate.netpku.edu.cnresearchgate.netresearchgate.net

In the context of 3-vinyloxetan-3-ol transformations, DFT calculations are employed to model the key steps of the arylative ring expansion. researchgate.net This involves calculating the activation energies for the palladium-catalyzed Heck arylation, the acid-catalyzed isomerization, and the final ring-opening cyclization. researchgate.netresearchgate.net These calculations can confirm the plausibility of the proposed mechanism over alternative pathways by comparing the computed energy barriers. pku.edu.cnresearchgate.net For instance, a comparison of a stepwise versus a concerted mechanism can be adjudicated by locating the respective transition states and evaluating their relative energies. mdpi.com

The choice of functional and basis set is critical for obtaining accurate results, and these are often benchmarked against experimental data where available. scribd.compku.edu.cn Solvation effects are also typically included in the calculations to better represent the reaction conditions. pku.edu.cn

Table 1: Representative DFT Calculation Parameters for Mechanistic Studies

| Parameter | Description | Typical Values/Methods |

|---|---|---|

| Method | The primary theoretical model used. | Density Functional Theory (DFT) |

| Functional | Approximates the exchange-correlation energy. | B3LYP, M06-2X, ωB97XD |

| Basis Set | Mathematical functions describing atomic orbitals. | 6-31G(d), 6-311+G(d,p), def2-TZVPP |

| Solvent Model | Accounts for the effect of the solvent. | SMD, CPCM |

This table represents common parameters used in DFT calculations for mechanistic investigations. pku.edu.cnmdpi.com

A complete mechanistic picture requires the identification and characterization of all species along the reaction coordinate, including short-lived intermediates and transition states. consensus.appnih.gov For the transformations of this compound, several key intermediates are proposed.

Following the initial Heck arylation, an acid-catalyzed transposition of the resulting allylic alcohol is thought to occur. researchgate.netresearchgate.net This step likely proceeds through protonation of the hydroxyl group, followed by the loss of water to form a resonance-stabilized allylic carbocation. While not explicitly detailed as an oxetenium ion in recent studies on this specific reaction, the general reactivity of oxetanes under acidic conditions often involves protonation of the oxetane oxygen, leading to ring-opened cationic intermediates. In this domino sequence, the key cationic intermediate is stabilized by the adjacent vinyl group. The final step involves the intramolecular attack of the hydroxyl group, which was generated from the initial oxetane ring, onto this carbocation to form the dihydrofuran ring. researchgate.netresearchgate.net

Computational studies can provide detailed geometric and electronic structures of these transient species. nih.gov Techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis can be used to understand bonding and charge distribution in these intermediates, further clarifying the reaction mechanism.

Density Functional Theory (DFT) Calculations for Elucidating Energy Profiles and Transition States

Experimental Mechanistic Probes and Isotopic Labeling Studies

While computational studies provide a theoretical framework, experimental evidence is essential to validate proposed mechanisms. nih.gov Techniques such as crossover experiments and isotopic labeling are powerful tools for tracing the path of atoms throughout a reaction. encyclopedia.pubwikipedia.org

For instance, to confirm whether a reaction is intramolecular or intermolecular, a crossover experiment can be performed by mixing two similar but distinct substrates. The absence of "crossed" products would support an intramolecular mechanism.

Isotopic labeling, where an atom is replaced by its heavier isotope (e.g., hydrogen with deuterium (B1214612) or ¹²C with ¹³C), is particularly useful. wikipedia.orgnih.gov The position of the label in the final product can be determined by techniques like NMR spectroscopy or mass spectrometry, providing definitive evidence for bond-forming and bond-breaking events. encyclopedia.pub In the study of this compound transformations, deuterating specific positions on the substrate could verify the proposed hydrogen shifts and rearrangements. For example, labeling could confirm the 1,3-transposition of the allylic alcohol intermediate that is proposed to occur after the initial arylation. researchgate.netresearchgate.net

Table 2: Application of Experimental Probes to the Arylative Ring Expansion of this compound

| Experimental Technique | Question Addressed | Potential Outcome/Interpretation |

|---|---|---|

| Crossover Experiment | Is the ring-opening/cyclization step intramolecular? | Absence of crossover products would support the proposed intramolecular cyclization. |

| Deuterium Labeling | Does the proposed allylic alcohol transposition occur? | Specific migration of the deuterium label consistent with a 1,3-shift would validate this step. |

| ¹³C Labeling | Which carbon atoms are involved in the rearrangement? | Tracking the ¹³C label from the vinyl or oxetane core to the final dihydrofuran product would map the skeletal rearrangement. |

Influence of Catalyst-Substrate Interactions on Reaction Selectivity

Reaction selectivity—the preferential formation of one product over others—is often governed by subtle interactions between the catalyst and the substrate. researchgate.net In the dual-catalytic system used for this compound transformations, both the palladium complex and the acid catalyst play crucial roles in determining the reaction's outcome. researchgate.netresearchgate.net

The interaction of the palladium catalyst with the vinyl group of the substrate is the first key step. The ligand environment around the palladium center influences the efficiency and regioselectivity of the initial Heck arylation.

Subsequently, the acid catalyst orchestrates the rearrangement. The nature of the acid and its counterion can influence the stability of the cationic intermediates and the transition states, thereby affecting the rate and selectivity of the ring-opening and cyclization steps. Non-covalent interactions, such as hydrogen bonding or electrostatic steering between the catalyst and substrate, can pre-organize the substrate for the desired transformation, lowering the activation energy for one pathway over another. nih.govnih.govtum.de For example, the Brønsted acid used (triflic acid) is a strong acid, ensuring efficient protonation to initiate the rearrangement cascade. researchgate.netresearchgate.net The choice of solvent can also mediate these interactions, further influencing the reaction's selectivity. researchgate.net

Stereochemical Control in 3 Vinyloxetan 3 Ol Transformations

Enantioselective Catalysis in Ring Expansion Methodologies

Ring expansion reactions of strained carbocycles are powerful methods for synthesizing larger, often more complex ring systems. For 3-vinyloxetan-3-ol and its derivatives, ring expansion offers a pathway to valuable heterocyclic structures such as dihydrofurans. Recent research has demonstrated that the reactivity of 3-vinyloxetan-3-ols can be harnessed under dual palladium and acid catalysis to achieve an arylative ring expansion. nih.govresearchgate.net This transformation proceeds through a domino process involving Heck arylation, an acid-catalyzed transposition of the allylic alcohol, and subsequent ring opening by the internal hydroxyl group to form 2,3,4-trisubstituted dihydrofurans. nih.govresearchgate.net

While the reported dual catalytic system provides access to these important dihydrofuran scaffolds, achieving enantioselectivity in such transformations is a key objective for synthetic chemists. researchgate.net The development of an asymmetric variant would allow for the direct synthesis of enantioenriched heterocycles. Strategies to achieve this often rely on the use of chiral ligands that coordinate to the transition metal catalyst, creating a chiral environment that biases the reaction toward the formation of one enantiomer over the other. nih.gov

In analogous systems, such as the ring expansion of 1-vinylcyclobutanols, copper-catalyzed asymmetric arylative semi-pinacol rearrangements have been successfully developed. researchgate.net Similarly, gold(I)-phosphine complexes have been employed for the asymmetric ring expansion of 1-allenylcyclopropanols, generating cyclobutanones with excellent enantioselectivity through a proposed Wagner-Meerwein shift mechanism. nih.gov These precedents suggest that a similar approach, utilizing a chiral ligand in conjunction with a palladium or other suitable transition metal catalyst, could be a viable strategy for the enantioselective ring expansion of this compound.

| Entry | Aryl Iodide (ArI) | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl iodide | 5-(4-methoxyphenyl)-4-methyl-3-phenyl-2,5-dihydrofuran | 72 |

| 2 | 4-Methoxyphenyl iodide | 3-(4-methoxyphenyl)-5-(4-methoxyphenyl)-4-methyl-2,5-dihydrofuran | 70 |

| 3 | 4-Chlorophenyl iodide | 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4-methyl-2,5-dihydrofuran | 65 |

| 4 | 2-Naphthyl iodide | 5-(4-methoxyphenyl)-4-methyl-3-(naphthalen-2-yl)-2,5-dihydrofuran | 75 |

Table based on reactions of a this compound derivative as reported in the literature. The specific substrate is 3-(4-methoxyphenyl)-3-(prop-1-en-2-yl)oxetan-3-ol. Reaction conditions involved Pd(OAc)2(PPh3)2, AgTFA, and TfOH. researchgate.net

Diastereoselective Synthesis of Complex Molecular Intermediates

Diastereoselective synthesis aims to control the formation of stereoisomers that are not mirror images of each other. rsc.org When a molecule already contains one or more stereocenters, it can influence the creation of new stereocenters during a chemical reaction. Transformations of substituted this compound derivatives are prime candidates for diastereoselective synthesis, where the existing stereochemistry of the substrate directs the approach of reagents to form complex intermediates with a specific relative stereochemistry. chemistryschool.net

A powerful analogy for the potential of this compound in diastereoselective reactions is the palladium(0)-catalyzed [3+2] cycloaddition of vinylcyclopropanes with aldehydes. nih.gov In this process, the three-carbon vinylcyclopropane (B126155) unit reacts with the aldehyde to form highly functionalized tetrahydrofuran (B95107) rings. The reaction proceeds with high levels of diastereoselectivity, preferentially forming the 2,5-cis disubstituted products. nih.gov This type of transformation highlights how a strained vinyl-substituted ring can serve as a versatile three-carbon component in cycloadditions to build more complex five-membered heterocycles.

Applying this concept to this compound, one can envision its role as a synthon that reacts with various electrophiles or dipolarophiles. The inherent stereochemistry of a chiral, substituted this compound could effectively bias the facial selectivity of the incoming reactant, leading to the diastereoselective formation of intricate molecular architectures, such as substituted tetrahydrofurans or other polycyclic systems. rsc.orgfrontiersin.org Such stereochemically dense intermediates are crucial in the synthesis of natural products and pharmaceuticals. numberanalytics.com

| Entry | Aldehyde | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|

| 1 | 4-Nitrobenzaldehyde | 95 | >20:1 |

| 2 | 4-Cyanobenzaldehyde | 91 | >20:1 |

| 3 | 4-(Trifluoromethyl)benzaldehyde | 88 | 15:1 |

| 4 | 2-Naphthaldehyde | 75 | 10:1 |

This table serves as a model for potential diastereoselective cycloadditions involving strained vinyl-substituted rings. Data from Parsons, A. T., et al. (2008). Org Lett. nih.gov

Strategies for Asymmetric Ring Opening and Desymmetrization

Asymmetric ring-opening of strained heterocycles is a robust strategy for the synthesis of enantiomerically enriched acyclic molecules. sioc-journal.cn Desymmetrization is a particularly elegant application of this concept, where a prochiral or meso compound is transformed into a single chiral product through the action of a chiral catalyst or reagent. researchgate.net Symmetrically substituted 3,3-disubstituted oxetanes are ideal substrates for such desymmetrization strategies. thieme-connect.de

The reaction typically involves the nucleophilic opening of the oxetane (B1205548) ring, which is catalyzed by a chiral entity. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have emerged as powerful catalysts for this purpose. researchgate.net For instance, the enantioselective desymmetrization of 3,3-disubstituted oxetanes has been achieved through an intramolecular ring-opening with tethered sulfur or selenium nucleophiles, catalyzed by a CPA. This method efficiently generates products containing all-carbon quaternary stereocenters with high enantiomeric excess. researchgate.net

Another promising approach involves cooperative catalysis. In the analogous desymmetrization of 1-ethynylcyclobutanols, a chiral bifunctional gold-phosphine ligand was used. nih.gov This catalyst controls the stereochemical outcome by forming a hydrogen bond between a basic site on the ligand and the substrate's hydroxyl group, thereby dictating the conformation during the key ring-enlarging migration step. nih.gov Given the presence of a tertiary alcohol in this compound, a similar hydrogen-bond-directed strategy could be highly effective for its asymmetric ring-opening or desymmetrization, providing access to a wide range of functionalized, enantioenriched products.

| Substrate Type | Catalyst/Reagent | Transformation | Key Finding | Reference |

|---|---|---|---|---|

| 3,3-Disubstituted Oxetanes | Chiral Phosphoric Acid (CPA) | Intramolecular Ring Opening | Synthesis of enantioenriched tetrahydrothiophenes with all-carbon quaternary centers. | researchgate.net |

| 1-Ethynylcyclobutanols | Chiral Bifunctional Gold-Phosphine | Ring Expansion | H-bond interaction between ligand and substrate controls enantioselectivity. | nih.gov |

| Cyclic 1,3-Diketones | Chiral Boro-phosphate | Reductive Amination | High enantioselectivity (up to 97% ee) and diastereoselectivity (>20:1 dr). | organic-chemistry.org |

Diversification of 3 Vinyloxetan 3 Ol Through Ring Opening and Functionalization

Nucleophilic Ring-Opening Reactions of the Oxetane (B1205548) Core

The high ring strain of the oxetane in 3-vinyloxetan-3-ol, comparable to that of epoxides, renders it susceptible to ring-opening by various nucleophiles. researchgate.net The regioselectivity of this opening is a key consideration in synthetic design.

Mild Oxetane Opening by Soft Carbon Nucleophiles

The development of mild conditions for the ring-opening of oxetanes with soft carbon nucleophiles represents a significant advancement in carbon-carbon bond formation. researchgate.net For instance, silyl (B83357) ketene (B1206846) acetals, in the presence of catalysts like lithium bis(trifluoromethanesulfonyl)imide (LiNTf2) or tert-butyldimethylsilyl bis(trifluoromethanesulfonyl)imide (TBSNTf2), have been shown to be effective nucleophiles for this transformation. researchgate.net This methodology allows for the synthesis of highly oxygenated molecules, which are valuable substructures in natural products such as polyketides. researchgate.net

Intramolecular Cyclizations via Prins-Type Processes

The vinyl group of this compound can participate in intramolecular cyclizations, notably through Prins-type reactions. researchgate.netacs.org In the presence of a Lewis acid catalyst such as scandium(III) triflate (Sc(OTf)3), an intramolecular oxetane opening can be initiated by a styrene-based carbon nucleophile. researchgate.net This process leads to the formation of useful heterocyclic skeletons, for example, the 2,3-dihydrobenzo[b]oxepine (B169400) framework. researchgate.net The Prins reaction, a powerful tool for constructing oxygen-containing heterocycles, proceeds through an oxocarbenium ion intermediate that is trapped by a π-nucleophile. beilstein-journals.orgresearchgate.net Cascade reactions involving a Prins cyclization can lead to complex molecular architectures in a single step. nih.gov

Factors Governing Regioselectivity and Stereoselectivity in Ring Opening

The regioselectivity of nucleophilic ring-opening reactions of unsymmetrical oxetanes is primarily governed by a balance of steric and electronic effects. magtech.com.cn

Steric Effects : Under basic or neutral conditions with strong nucleophiles, the reaction typically proceeds via an SN2 mechanism. magtech.com.cnmasterorganicchemistry.com The nucleophile attacks the less sterically hindered carbon atom adjacent to the oxygen. magtech.com.cnmasterorganicchemistry.com

Electronic Effects : In the presence of an acid, the oxetane oxygen is protonated, forming a better leaving group. magtech.com.cnmasterorganicchemistry.com This enhances the electrophilicity of the carbon atoms. For weak nucleophiles, the attack then preferentially occurs at the more substituted carbon atom that can better stabilize the developing positive charge. magtech.com.cnmasterorganicchemistry.com

In the case of this compound, the tertiary carbon of the oxetane ring is more substituted. Therefore, under acidic conditions, nucleophilic attack is expected to occur at this position, leading to ring-opening. The stereochemistry of the reaction is also a critical factor, with SN2 reactions typically proceeding with inversion of configuration at the attacked carbon center. masterorganicchemistry.com

Carbon-Carbon Bond Forming Reactions Utilizing the Vinyl Moiety

The vinyl group of this compound provides a handle for various carbon-carbon bond-forming reactions, enabling the construction of more elaborate structures.

Metathesis Reactions for the Construction of Spirocyclic and Other Heterocyclic Frameworks

Ring-closing metathesis (RCM) has proven to be a highly effective strategy for constructing spirocyclic and other heterocyclic frameworks from this compound derivatives. researchgate.netnuph.edu.ua The general approach involves the derivatization of the hydroxyl group with a second olefin-containing moiety, followed by an RCM reaction to form a new ring fused at the C3 position of the oxetane. researchgate.netnuph.edu.ua

For example, O-alkylation of this compound with methyl 2-(bromomethyl)acrylate, followed by treatment with a Grubbs' catalyst, leads to the formation of a spirocyclic dihydrofuran carboxylate. researchgate.netnuph.edu.ua This strategy has been successfully employed to synthesize 2,5-dioxaspiro[3.4]octane building blocks, which are three-dimensional spirocyclic analogs of 1,4-dioxanes. researchgate.netnuph.edu.ua

The following table summarizes a representative RCM reaction starting from this compound:

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |

| This compound derived bis-allyl ether | - | Grubbs' II catalyst | Dihydrofuran carboxylate | 70% | researchgate.netnuph.edu.ua |

Ring-opening metathesis (ROM) and ring-opening metathesis polymerization (ROMP) are other powerful metathesis reactions, though their direct application to this compound is less commonly reported. numberanalytics.comorganic-chemistry.org ROMP, in particular, is a versatile method for synthesizing polymers from cyclic olefins. numberanalytics.com

Derivatization of the Hydroxyl Group and its Influence on Subsequent Reactivity

The hydroxyl group of this compound can be readily derivatized, which in turn influences the molecule's reactivity in subsequent transformations. nih.govnih.govresearchgate.net Common derivatization reactions include acylation, etherification, and silylation. nih.govresearchgate.net

For instance, the hydroxyl group can be converted into an ester or an ether. This modification can serve several purposes:

Protection : The hydroxyl group can be protected to prevent it from interfering with reactions targeting the vinyl group or the oxetane ring.

Activation : The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. researchgate.net

Introduction of New Functionality : Derivatization can introduce new functional groups that can participate in subsequent reactions. For example, as mentioned earlier, alkylation with an olefin-containing group is a key step in RCM strategies. researchgate.netnuph.edu.ua

The choice of derivatizing agent can significantly impact the outcome of subsequent reactions. For example, in a study on the arylative ring expansion of 3-vinyloxetan-3-ols, the reaction proceeds via a domino process involving Heck arylation of the alkene, acid-catalyzed transposition of the allylic alcohol, and ring opening of the oxetane by the internal hydroxyl group. researchgate.net The nature of the substituent on the oxygen can influence the ease of these steps.

The following table lists some common derivatization reactions for hydroxyl groups and their potential applications:

| Derivatization Reaction | Reagent | Purpose | Reference |

| Acetylation | Acetic anhydride | Protection, introduction of an ester group | nih.gov |

| Etherification | Alkyl halide (e.g., methyl 2-(bromomethyl)acrylate) | Introduction of new functionality for RCM | researchgate.netnuph.edu.ua |

| Silylation | Silylating agent (e.g., BSTFA) | Protection | researchgate.net |

| Sulfonylation | Sulfonyl chloride (e.g., tosyl chloride) | Activation (conversion to a good leaving group) | researchgate.net |

Applications of 3 Vinyloxetan 3 Ol and Its Derivatives in Advanced Chemical Synthesis

Building Blocks for Complex Organic Molecules

The inherent reactivity of 3-vinyloxetan-3-ol makes it an ideal starting point for constructing sophisticated molecular frameworks. accessscience.comkvmwai.edu.inlibretexts.org Organic chemists leverage its distinct functional groups to orchestrate elegant synthetic sequences, leading to valuable heterocyclic systems and natural product precursors. savemyexams.com

The strategic manipulation of this compound enables the efficient synthesis of important heterocyclic structures like dihydrofurans and spiro-ethers, which are prevalent motifs in many biologically active compounds.

One notable transformation is the arylative ring-expansion of 3-vinyloxetan-3-ols to produce 2,3,4-trisubstituted dihydrofurans. researchgate.net This reaction proceeds through a dual palladium and acid catalysis mechanism. researchgate.net The process involves a domino sequence initiated by a Heck arylation of the vinyl group, followed by an acid-catalyzed transposition of the resulting allylic alcohol and subsequent ring-opening of the oxetane (B1205548) by the internal hydroxyl group. researchgate.net

Furthermore, this compound is a key precursor for spirocyclic ethers, such as 2,5-dioxaspiro[3.4]octanes. nuph.edu.uaresearchgate.net The synthesis begins with the preparation of this compound itself, which can be achieved on a large scale via the Grignard reaction of 3-oxetanone (B52913) with vinylmagnesium bromide. nuph.edu.uanuph.edu.ua The subsequent steps involve an O-alkylation of the hydroxyl group, followed by a crucial ring-closing metathesis (RCM) reaction of the resulting bis-allyl ether, catalyzed by a Grubbs' catalyst, to furnish the spirocyclic dihydrofuran core. nuph.edu.uaresearchgate.net This methodology provides access to a variety of spiro-oxetane building blocks on a multigram scale. researchgate.net

| Starting Material | Key Reaction Type | Resulting Scaffold | Catalyst/Reagent System | Reference |

|---|---|---|---|---|

| This compound | Arylative Ring-Expansion | 2,3,4-Trisubstituted Dihydrofuran | Pd(OAc)2(PPh3)2, AgTFA, Triflic Acid | researchgate.net |

| This compound | O-Alkylation & Ring-Closing Metathesis (RCM) | 2,5-Dioxaspiro[3.4]octane (a Spiro-ether) | NaH/TBAI, Grubbs' II Catalyst | nuph.edu.uaresearchgate.net |

An innovative application of oxetane chemistry involves an iterative, modular platform for the synthesis of acyclic oligo-isoprenoids and terpenoids. researchgate.netresearchgate.net This "tail-to-head" strategy provides precise control over the construction of oxygenated polyolefin chains, which are challenging to assemble using traditional methods. researchgate.net

The process leverages two key reactions: the site-selective cross-metathesis of a terminal olefin with a bis-oxetane to form an alkylidene oxetane, and the subsequent regioselective ring-opening of this alkenyl-oxetane for chain elongation. researchgate.net This powerful sequence allows for the step-wise addition of isoprenoid units, offering a flexible and efficient route to a wide array of natural and non-natural acyclic terpenoids. researchgate.netresearchgate.net The alkylidene oxetane fragment can also be used for site-selective functionalization or as a unique protecting group within the polyene chain. researchgate.net

Synthesis of Diverse Heterocyclic Scaffolds (e.g., Dihydrofurans, Spiro-ethers)

Medicinal Chemistry Research and Drug Discovery Applications

The oxetane ring, the core structure of this compound, has become an increasingly important motif in medicinal chemistry and drug discovery. nih.govrsc.org Its incorporation into drug candidates can significantly enhance their pharmacological profiles. rsc.orgresearchgate.net

In the rational design of new drugs, chemists often introduce oxetane moieties to fine-tune the physicochemical properties of lead compounds. acs.orgnih.gov The inclusion of a 3-substituted oxetane is particularly advantageous as it can improve properties without introducing an additional stereogenic center, a desirable feature in drug development. researchgate.netnih.gov The oxetane ring is frequently introduced in the later stages of drug discovery campaigns to address unsatisfactory pharmacokinetic properties such as solubility, metabolic clearance, or lipophilicity in lead compounds. nih.govacs.org Given that this compound provides direct access to 3,3-disubstituted oxetanes, it serves as a valuable precursor in these optimization efforts. rsc.org

A bioisostere is a chemical substituent or group that can be interchanged with another group to create a new compound with similar biological properties. u-tokyo.ac.jp The oxetane ring is widely recognized as an effective bioisosteric replacement for commonly used functionalities like gem-dimethyl and carbonyl groups. nih.govresearchgate.netnih.govrsc.org

Replacing a gem-dimethyl group with an oxetane ring introduces polarity and a hydrogen bond acceptor site while maintaining a similar three-dimensional shape. u-tokyo.ac.jp This substitution typically leads to a significant increase in aqueous solubility and a reduction in lipophilicity (LogD), which can improve a drug candidate's absorption and distribution profile. nih.govresearchgate.net Moreover, the oxetane ring is often more metabolically stable than a gem-dimethyl group, which can be susceptible to oxidative metabolism. researchgate.netu-tokyo.ac.jp

When used as a bioisostere for a carbonyl group, the oxetane provides a stable, non-planar alternative that can still act as a hydrogen bond acceptor. nih.govu-tokyo.ac.jp A key effect of the oxetane ring is its ability to lower the basicity (pKa) of adjacent amine groups by approximately 3 pKa units, which can be crucial for optimizing target binding and cell permeability. drughunter.com

| Property | Replacement for gem-Dimethyl Group | Replacement for Carbonyl Group | Reference |

|---|---|---|---|

| Polarity | Increases | Maintains polar character | nih.govresearchgate.net |

| Aqueous Solubility | Increases significantly | Generally improves solubility profile | nih.govresearchgate.net |

| Lipophilicity (LogD) | Decreases | Generally lower than gem-dimethyl analogues | nih.govresearchgate.net |

| Metabolic Stability | Generally improves | Chemically and metabolically stable | researchgate.netu-tokyo.ac.jp |

| Hydrogen Bond Acceptor | Adds H-bond accepting capability | Maintains H-bond accepting capability | nih.govu-tokyo.ac.jp |

| Effect on Proximal Amine pKa | Lowers basicity by ~3 pKa units | drughunter.com | |

| Molecular Shape | Maintains 3D character | Introduces non-planar 3D geometry | nih.govacs.org |

Rational Design and Synthesis of Novel Therapeutic Agents

Contributions to Materials Science and Polymer Chemistry

While the applications of this compound in organic synthesis and medicinal chemistry are well-documented, its potential in materials science and polymer chemistry is a promising and developing area. rsc.org The bifunctional nature of the molecule—containing both a polymerizable vinyl group and an oxetane ring capable of ring-opening polymerization—makes it a highly attractive monomer for the creation of advanced polymers and functional materials. appleacademicpress.comroutledge.com

The vinyl group can participate in standard radical or addition polymerizations, while the oxetane ring can undergo cationic ring-opening polymerization. The presence of these two distinct polymerizable moieties means that this compound could be used as a cross-linking agent to create robust polymer networks with unique thermal and mechanical properties. naist.jprsc.org Furthermore, the hydroxyl group offers a convenient handle for post-polymerization modification, allowing for the tuning of material properties such as hydrophilicity or for the attachment of other functional molecules. This structural versatility suggests potential applications in the development of novel materials such as specialized hydrogels, coatings, and high-performance polymers. nih.gov

Incorporation into Specialty Polymers for Enhanced Material Performance

The incorporation of this compound and its derivatives into polymer chains is a key strategy for developing specialty polymers with enhanced performance characteristics. The unique structure of this monomer, featuring a reactive vinyl group and a strained oxetane ring, allows for its participation in various polymerization reactions, most notably cationic ring-opening polymerization (CROP). mdpi.comresearchgate.net This process is often initiated by strong protic acids or Lewis acids and can be meticulously controlled to produce polymers with specific molecular weights and architectures. mdpi.com

The integration of the this compound unit imparts several desirable properties to the resulting polymer. The pendant hydroxyl group provides a site for further chemical modification, such as crosslinking or the attachment of functional moieties, which can significantly alter the material's properties. For instance, the presence of these hydroxyl groups can enhance the polymer's adhesion to various substrates and improve its hydrophilicity.

Furthermore, the oxetane ring itself contributes to the polymer's thermal stability and mechanical strength. doi.org The four-membered ether ring is more stable than the corresponding epoxide ring, leading to polymers with higher decomposition temperatures. The rigidity of the oxetane unit, when incorporated into the polymer backbone, can also increase the glass transition temperature (Tg) and modulus of the material. purdue.edu

Research has demonstrated that the properties of polymers containing this compound can be systematically tuned by copolymerizing it with other cyclic ethers, such as oxiranes or other oxetane derivatives. This approach allows for the creation of a wide range of materials with a spectrum of properties, from flexible elastomers to rigid thermosets. mdpi.com

Table 1: Impact of this compound Incorporation on Polymer Properties

| Property | Enhancement due to this compound | Research Finding |

| Thermal Stability | Increased decomposition temperature | The inherent stability of the oxetane ring leads to polymers with improved thermal resistance compared to analogous polyethers derived from epoxides. doi.org |

| Mechanical Strength | Higher glass transition temperature (Tg) and modulus | The rigid structure of the incorporated oxetane units restricts chain mobility, resulting in a stiffer and stronger material. purdue.edu |

| Adhesion | Improved bonding to various substrates | The pendant hydroxyl groups provide reactive sites that can form hydrogen bonds or covalent linkages with substrate surfaces. |

| Chemical Reactivity | Sites for crosslinking and functionalization | The hydroxyl and vinyl groups serve as handles for post-polymerization modifications, enabling the tailoring of material properties. mdpi.com |

Development of Advanced Materials with Tailored Properties

The unique chemical architecture of this compound and its derivatives makes them valuable building blocks for the synthesis of advanced materials with precisely tailored properties. The ability to undergo controlled polymerization and the presence of versatile functional groups open up possibilities for creating materials for a wide array of sophisticated applications.

One significant area of development is in the field of dielectric materials. The polar nature of the hydroxyl and ether functionalities in polymers derived from this compound can be leveraged to create materials with high dielectric constants. By carefully controlling the polymer architecture and the density of these polar groups, it is possible to fine-tune the dielectric properties for applications in capacitors and electronic insulation.

Furthermore, the refractive index of these polymers can be modulated. The introduction of aromatic or halogenated derivatives of this compound into the polymer structure can significantly increase the refractive index, making these materials suitable for optical applications such as coatings, lenses, and optical adhesives.

The biocompatibility of polymers is another critical property that can be tailored using this compound. The hydrophilic nature imparted by the hydroxyl groups can be beneficial for biomedical applications. These polymers can be designed to interact favorably with biological systems, potentially finding use in drug delivery systems, tissue engineering scaffolds, and biocompatible coatings for medical devices. The ability to further functionalize the polymer with bioactive molecules enhances their potential in the biomedical field. nih.gov

The development of "smart" or "functional" materials is also an exciting avenue. By attaching specific functional groups to the polymer backbone via the pendant hydroxyl groups, materials with responsive properties can be created. For example, the incorporation of photochromic or thermochromic moieties could lead to materials that change color in response to light or temperature. Similarly, the introduction of ionic groups could result in ion-conductive polymers for battery and sensor applications. cnr.it

Table 2: Tailored Properties of Advanced Materials from this compound

| Tailored Property | Method of Tailoring | Potential Application |

| Dielectric Constant | Control of polar group density and polymer architecture. | High-k dielectrics for capacitors, electronic insulation. |

| Refractive Index | Incorporation of aromatic or halogenated derivatives. | Optical coatings, lenses, adhesives. |

| Biocompatibility | Introduction of hydrophilic hydroxyl groups and further bio-functionalization. | Drug delivery, tissue engineering, medical device coatings. nih.gov |

| Responsive Behavior | Attachment of functional moieties (e.g., photochromic, ionic). | Smart materials, sensors, actuators. cnr.it |

Future Research Directions and Outlook

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis and transformation of 3-vinyloxetan-3-ol heavily rely on catalytic processes. Future research will likely focus on developing new catalysts that offer superior control over reaction outcomes, particularly in terms of selectivity (chemo-, regio-, and enantioselectivity) and efficiency.

Current research has demonstrated the use of dual palladium and acid catalysis for the arylative ring-expansion of 3-vinyloxetan-3-ols to produce 2,3,4-trisubstituted dihydrofurans. researchgate.netnih.govresearchgate.net However, the reactivity of 3-vinyloxetan-3-ols under transition metal catalysis remains largely underexplored compared to analogous structures like 1-vinylcyclobutanols. researchgate.netnih.govresearchgate.net This indicates a significant opportunity for the development of new catalytic systems.

Future efforts may include:

Enantioselective Catalysis: Designing chiral catalysts, such as those based on copper or other transition metals, to achieve enantioselective transformations of this compound and its derivatives. researchgate.net This would be crucial for synthesizing optically active compounds for pharmaceutical applications.

Earth-Abundant Metal Catalysts: Exploring the use of catalysts based on more abundant and less expensive metals like cobalt as alternatives to precious metals. nih.gov This aligns with the principles of green and sustainable chemistry. rsc.org

| Catalyst System Type | Potential Advantage | Research Focus |

| Chiral Transition Metal Complexes | High enantioselectivity | Synthesis of chiral dihydrofurans and other heterocycles |

| Earth-Abundant Metal Catalysts | Cost-effectiveness, sustainability | Hydrofunctionalization and rearrangement reactions |

| Multi-catalytic Systems | Increased efficiency, reduced waste | Tandem or domino reactions starting from this compound |

Expanding the Scope of Ring-Rearrangement and Functionalization Reactions

The inherent ring strain of the oxetane (B1205548) core in this compound makes it prone to ring-opening and rearrangement reactions, providing access to a variety of other cyclic and acyclic structures.

A notable recent development is the dual palladium and acid-catalyzed arylative ring-expansion that transforms 3-vinyloxetan-3-ols into highly substituted dihydrofurans. researchgate.netnih.govresearchgate.net This reaction proceeds through a domino process involving Heck arylation, acid-catalyzed transposition of the allylic alcohol, and subsequent ring opening by the internal hydroxyl group. researchgate.netnih.gov

Future research will aim to broaden the scope of these transformations:

Exploring Different Triggers: Investigating alternative methods to initiate ring-rearrangement, such as photoredox catalysis, which could offer different reactivity and selectivity profiles.

Varying the Nucleophile/Electrophile: Expanding the range of coupling partners beyond aryl iodides to include other electrophiles and nucleophiles, thereby diversifying the accessible products.

Domino Processes: Designing novel domino reactions that incorporate the ring-rearrangement of this compound as a key step to rapidly build molecular complexity in the synthesis of natural products and other complex targets. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from traditional batch processes to continuous flow systems offers numerous advantages, including enhanced safety, reproducibility, and scalability. syrris.comaurigeneservices.com The integration of this compound chemistry with these modern platforms is a promising area for future development.

Flow chemistry is particularly well-suited for handling reactive intermediates and performing multi-step syntheses in a streamlined fashion. nih.gov Automated platforms can further accelerate the discovery and optimization of new reactions by enabling high-throughput screening of reaction conditions. conicet.gov.ar

Key areas for future work include:

Developing Continuous Flow Syntheses: Adapting existing batch syntheses of this compound and its derivatives to continuous flow processes. researchgate.net

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen catalysts, solvents, and other reaction parameters to identify optimal conditions for transformations involving this compound. conicet.gov.ar

Telescoped Synthesis: Designing multi-step flow syntheses where the output from one reactor is directly fed into the next, allowing for the efficient construction of complex molecules from this compound without intermediate purification steps. aurigeneservices.com

| Technology | Benefit for this compound Chemistry | Future Goal |

| Flow Chemistry | Improved control over reaction parameters, enhanced safety, scalability. aurigeneservices.com | Continuous, multi-gram scale production of derivatives. |

| Automated Synthesis | High-throughput screening, rapid optimization. | Accelerated discovery of new reactions and applications. |

| Integrated Systems | Seamless multi-step synthesis and analysis. syrris.com | "Molecule-on-demand" synthesis of complex targets. |

Computational Design and Predictive Modeling for New Chemical Transformations

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting the outcomes of chemical transformations. Applying these methods to the chemistry of this compound can guide experimental work and accelerate the discovery of new reactions.

Future research in this area will likely involve:

Mechanistic Studies: Using techniques like Density Functional Theory (DFT) to elucidate the mechanisms of known reactions, such as the palladium-catalyzed ring expansion, and to understand the factors controlling selectivity.

Predictive Modeling: Developing predictive models that can forecast the reactivity of different substituted this compound derivatives in various transformations.

Catalyst Design: Employing computational methods to design new catalysts with enhanced activity and selectivity for specific transformations of this compound.

Exploration of Undiscovered Biological and Material Applications

While the synthetic utility of this compound is an active area of research, its potential applications in materials science and medicinal chemistry are still largely untapped. The unique three-dimensional structure of the oxetane ring makes it an attractive scaffold for the design of novel bioactive molecules and functional materials. researchgate.net

Future directions for exploration include:

Medicinal Chemistry: Using this compound and its derivatives, such as the resulting dihydrofurans, as building blocks for the synthesis of new drug candidates. nih.gov The oxetane moiety is a recognized motif in medicinal chemistry. researchgate.net

Materials Science: Investigating the polymerization of this compound and its derivatives to create novel polymers with unique thermal and mechanical properties. The strained ring could potentially be opened during polymerization to create functionalized polyethers.

Bioisosteric Replacement: Exploring the use of the this compound scaffold as a bioisostere for other chemical groups in known biologically active compounds to improve their physicochemical and pharmacokinetic properties. researchgate.net

The continued exploration of this compound's reactivity and the development of new synthetic methodologies will undoubtedly unlock its full potential as a versatile building block, paving the way for innovations in both chemical synthesis and applied sciences.

常见问题

Q. How can researchers address discrepancies in reported reaction yields for this compound derivatives across literature sources?

- Methodological Answer :

- Reproducibility Checks : Replicate procedures with controlled variables (e.g., reagent grade, stirring rate).

- Meta-Analysis : Use statistical tools (e.g., R or Python) to aggregate data and identify outliers.

- Peer Collaboration : Share raw data via open-access platforms for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。